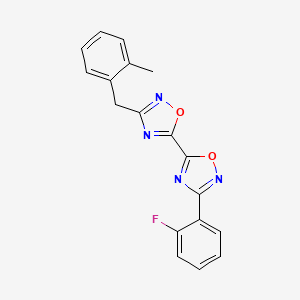

3-(2-Fluorophenyl)-3'-(2-methylbenzyl)-5,5'-bi-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

3-(2-fluorophenyl)-5-[3-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2/c1-11-6-2-3-7-12(11)10-15-20-17(24-22-15)18-21-16(23-25-18)13-8-4-5-9-14(13)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKKORDNYBNKQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=NOC(=N2)C3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-3’-(2-methylbenzyl)-5,5’-bi-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzohydrazide with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, resulting in the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Fluorophenyl)-3’-(2-methylbenzyl)-5,5’-bi-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxadiazoles.

Aplicaciones Científicas De Investigación

Anticancer Activity

The oxadiazole moiety is well-known for its anticancer properties. Recent studies have demonstrated that compounds containing the oxadiazole ring exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results in inhibiting cancer cell proliferation. Specifically, compounds similar to 3-(2-Fluorophenyl)-3'-(2-methylbenzyl)-5,5'-bi-1,2,4-oxadiazole have been tested for their effects on human leukemia and solid tumors.

- Case Study : A series of 1,3,4-oxadiazole derivatives were synthesized and screened for anticancer activity against human cancer cell lines. One compound demonstrated an IC50 value of 17.33 µM against the HL-60 leukemia cell line, indicating potent anticancer activity .

Antimicrobial Properties

Oxadiazole derivatives have also been investigated for their antimicrobial properties. The structural features of 3-(2-Fluorophenyl)-3'-(2-methylbenzyl)-5,5'-bi-1,2,4-oxadiazole may enhance its efficacy against bacterial and fungal strains.

- Research Findings : Compounds with similar oxadiazole structures have shown broad-spectrum antibacterial and antifungal activities. For example, a study found that certain oxadiazole derivatives exhibited significant inhibition against pathogenic bacteria and fungi at low concentrations .

Photophysical Properties

The incorporation of fluorinated phenyl groups in compounds like 3-(2-Fluorophenyl)-3'-(2-methylbenzyl)-5,5'-bi-1,2,4-oxadiazole can lead to enhanced photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

- Performance Metrics : The photoluminescence quantum yield and stability of these compounds can be optimized for use in advanced electronic materials .

Sensor Applications

Due to their unique electronic properties, oxadiazole derivatives can serve as effective sensors for detecting environmental pollutants or biological markers.

- Example : Research has shown that certain oxadiazoles can be used as chemosensors for metal ions or small organic molecules due to their ability to change fluorescence properties upon interaction with target analytes .

Summary of Properties and Applications

| Property/Feature | Application Area | Example/Case Study |

|---|---|---|

| Anticancer Activity | Medicinal Chemistry | IC50 = 17.33 µM against HL-60 leukemia cells |

| Antimicrobial Activity | Medicinal Chemistry | Significant inhibition against pathogenic strains |

| Photophysical Properties | Materials Science | Suitable for OLED applications |

| Sensor Applications | Environmental Monitoring | Chemosensors for detecting metal ions |

Mecanismo De Acción

The mechanism of action of 3-(2-Fluorophenyl)-3’-(2-methylbenzyl)-5,5’-bi-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The fluorophenyl and methylbenzyl groups can interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring may also play a role in stabilizing the compound’s interactions with its targets.

Comparación Con Compuestos Similares

Substituent Effects on Stability and Energetic Performance

Bis(1,2,4-oxadiazole) derivatives exhibit property variations based on substituent type and position. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., trinitromethyl, fluorodinitromethyl) enhance density and detonation velocity but reduce thermal stability and increase sensitivity .

- Amino/dinitramino groups improve thermal stability (decomposition >180°C) but lower density due to hydrogen bonding .

- The 2-fluorophenyl group in the target compound may enhance oxygen balance and conjugation, while the 2-methylbenzyl group could improve solubility and reduce sensitivity compared to nitro-substituted analogs .

Structural Isomerism and Bridging Effects

- Azo-bridged analogs (e.g., 5,5′-dinitramino-3,3′-azo-1,2,4-oxadiazole) exhibit planar structures with higher heats of formation (+300 kJ/mol) due to extended conjugation, but they are more impact-sensitive .

- Bi(1,2,4-oxadiazole) backbone (as in the target compound) provides rigidity and moderate conjugation, balancing stability and performance .

Actividad Biológica

3-(2-Fluorophenyl)-3'-(2-methylbenzyl)-5,5'-bi-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C18H13FN4O2

- Molecular Weight : 336.3 g/mol

- CAS Number : 1775462-09-3

Biological Activity Overview

Recent studies have highlighted various biological activities associated with oxadiazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has shown promising results in several assays.

Anticancer Activity

- Cytotoxicity Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells in a dose-dependent manner. This suggests that it may activate intrinsic apoptotic pathways .

Antimicrobial Activity

The oxadiazole derivatives have been associated with various antimicrobial effects:

- Bacterial Inhibition : The compound showed activity against several bacterial strains, with mechanisms involving disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

- Antifungal Properties : Preliminary tests indicated that the compound could inhibit fungal growth, although specific data on its efficacy against particular strains remain limited .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of 3-(2-Fluorophenyl)-3'-(2-methylbenzyl)-5,5'-bi-1,2,4-oxadiazole compared to other oxadiazole derivatives:

Case Studies

- In Vivo Studies : While most studies have focused on in vitro assays, there is a growing interest in evaluating the in vivo efficacy of this compound. Initial studies suggest that it may exhibit favorable pharmacokinetic properties conducive to further development as an anticancer agent .

- Molecular Docking Studies : Computational studies have indicated strong binding affinities for this compound when docked against various biological targets such as enzymes involved in cancer proliferation and microbial resistance mechanisms .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-fluorophenyl)-3'-(2-methylbenzyl)-5,5'-bi-1,2,4-oxadiazole?

- Methodological Answer : The synthesis of bis-oxadiazole derivatives typically employs amidoxime precursors and coupling reagents. For example, the Staudinger/aza-Wittig reaction enables sequential formation of the oxadiazole rings, as demonstrated for structurally analogous compounds (e.g., 5,5'-bis(aryl)-3,3'-bi-1,2,4-oxadiazoles with yields of 51–65%) . Alternatively, the amidoxime route (e.g., reacting amidoximes with malonates or activated carboxylic acids using coupling agents like DCC or EDC) is effective for linearly joining oxadiazole moieties . Optimization should focus on solvent selection, stoichiometry of coupling reagents, and temperature control to minimize side reactions.

Q. Which spectroscopic techniques are essential for characterizing bis-oxadiazole derivatives?

- Methodological Answer : A combination of IR spectroscopy (to confirm C=N and N–O stretches at ~1600 cm⁻¹ and ~950 cm⁻¹, respectively), multinuclear NMR (¹H/¹³C for substituent analysis and ring connectivity), and HRMS (for molecular formula validation) is critical . For fluorinated analogs like 3-(2-fluorophenyl), ¹⁹F NMR can resolve positional isomerism. X-ray diffraction is recommended for unambiguous structural confirmation, as applied to related bis-oxadiazoles with densities >1.8 g/cm³ .

Q. What safety protocols are recommended for handling sensitive bis-oxadiazole derivatives?

- Methodological Answer : Sensitivity tests (impact/friction) should precede large-scale synthesis. For example, derivatives with trinitromethyl or fluorodinitromethyl groups exhibit friction sensitivities >160 N and impact sensitivities <14 J, necessitating inert atmosphere handling and remote-controlled equipment . Differential scanning calorimetry (DSC) can pre-screen thermal stability (e.g., decomposition onset temperatures >150°C) to guide storage conditions .

Advanced Research Questions

Q. How can computational methods predict the electronic structure and reactivity of bis-oxadiazole derivatives?

- Methodological Answer : Tools like Multiwfn enable wavefunction analysis to map electrostatic potential (ESP), electron localization function (ELF), and bond order distribution. For example, ESP surfaces can identify electron-deficient regions (e.g., fluorophenyl groups) prone to nucleophilic attack, while ELF maps reveal conjugation effects in the oxadiazole backbone . DFT calculations (e.g., CBS-4M enthalpies) predict heats of formation (HOFs), which correlate with detonation performance (e.g., HOFs >400 kJ/mol for high-energy derivatives) .

Q. How can conflicting thermal stability data from DSC and accelerated aging tests be reconciled?

- Methodological Answer : Discrepancies arise from experimental conditions (e.g., heating rates, sample mass). For instance, DSC may show decomposition at 160°C (10°C/min), while isothermal tests at 100°C over weeks reveal hydrolysis pathways. A multi-method approach combining DSC, thermogravimetric analysis (TGA), and kinetic modeling (e.g., Flynn-Wall-Ozawa method) improves reliability . For aqueous instability, hydrolytic pathways (e.g., oxadiazole ring opening to diketones) should be modeled using natural bond orbital (NBO) analysis .

Q. What strategies mitigate hydrolysis of bis-oxadiazoles in aqueous environments?

- Methodological Answer : Substituent engineering is key: Electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce electron density on the oxadiazole ring, slowing hydrolysis. For example, fluorinated derivatives exhibit 10× slower hydrolysis rates than non-fluorinated analogs in pH 7 buffer . Encapsulation in hydrophobic matrices (e.g., polyvinylpyrrolidone) or co-crystallization with stabilizing agents (e.g., cyclodextrins) can further enhance stability .

Q. How does the substitution pattern influence detonation performance?

- Methodological Answer : Detonation velocity (D) and pressure (P) are maximized by high density (>1.9 g/cm³) and positive HOFs. For example, 5,5'-bis(trinitromethyl)-3,3'-bi-1,2,4-oxadiazole achieves D = 9046 m/s and P = 37.4 GPa (EXPLO5 code), outperforming RDX . Fluorine substitution enhances oxygen balance but may reduce thermal stability, requiring trade-off analysis via regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.